(2,3-Dihydrobenzofuran-6-yl)boronic acid
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Overview
Description
(2,3-Dihydrobenzofuran-6-yl)boronic acid is an organic compound with the molecular formula C8H9BO3. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds in a chemical reaction.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (2,3-Dihydrobenzofuran-6-yl)boronic acid acts as an organoboron reagent . It interacts with its targets by transferring its boron atom to the target molecule, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
Its physical properties, such as its solid form and molecular weight of 16397 , may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound are largely dependent on its role in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs palladium catalysts and boronic acids or esters as reagents. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzofuran-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2,3-Dihydrobenzofuran-6-yl)boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
2,3-Dihydrobenzofuran: A closely related compound with similar structural features.
Boronic Acids: A class of compounds widely used in organic synthesis and medicinal chemistry.
Uniqueness
(2,3-Dihydrobenzofuran-6-yl)boronic acid is unique due to its combination of the benzofuran scaffold and the boronic acid functional group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5,10-11H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQULHKYTKYFWIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCO2)C=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726700 |
Source
|
Record name | 2,3-Dihydro-1-benzofuran-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763120-44-1 |
Source
|
Record name | 2,3-Dihydro-1-benzofuran-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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